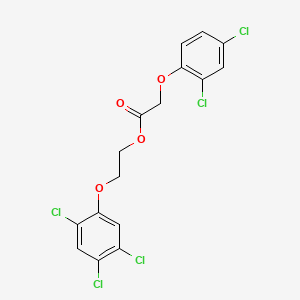
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their use in various industrial and agricultural applications, particularly as herbicides. The compound is characterized by the presence of multiple chlorine atoms attached to phenoxy groups, which contribute to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide to form 2-(2,4,5-trichlorophenoxy)ethanol. This intermediate is then reacted with 2,4-dichlorophenoxyacetic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxy compounds.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Aplicaciones Científicas De Investigación
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications, including its role in modulating biological pathways.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. This herbicidal action is primarily due to the disruption of normal cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the defoliant Agent Orange.
Fenoprop (2,4,5-TP): A related compound with similar herbicidal activity.
Uniqueness
2-(2,4,5-Trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific combination of chlorinated phenoxy groups, which confer distinct chemical properties and reactivity. Its dual phenoxy structure allows for versatile applications in both research and industry, making it a valuable compound in various fields .
Propiedades
Número CAS |
5447-14-3 |
|---|---|
Fórmula molecular |
C16H11Cl5O4 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H11Cl5O4/c17-9-1-2-14(12(20)5-9)25-8-16(22)24-4-3-23-15-7-11(19)10(18)6-13(15)21/h1-2,5-7H,3-4,8H2 |
Clave InChI |
HBJDZVXQIFDKNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCOC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


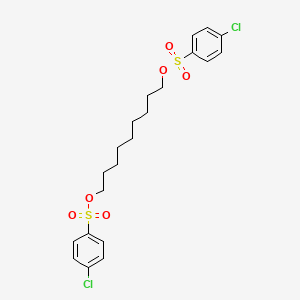
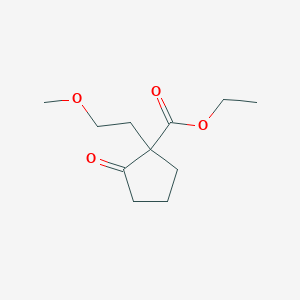
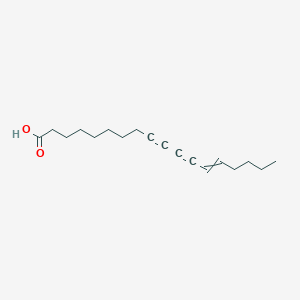
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
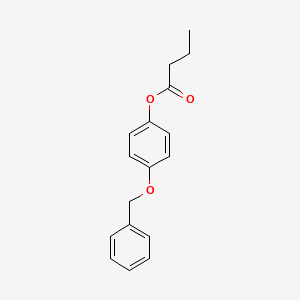
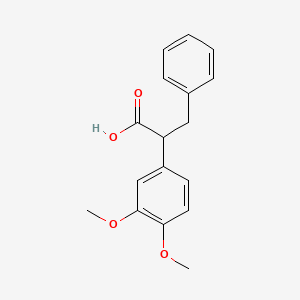
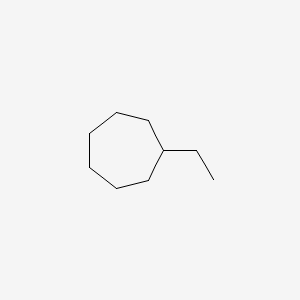
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)

![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
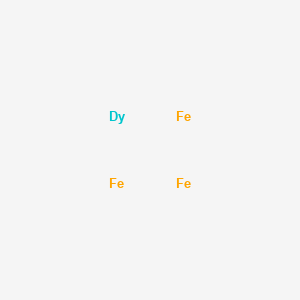
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)

